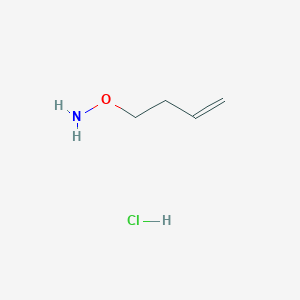

O-(But-3-en-1-yl)hydroxylamine hydrochloride

描述

O-(But-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol. This compound has gained attention due to its unique physical and chemical properties, making it valuable in various scientific research applications.

准备方法

The synthesis of O-(But-3-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-en-1-ol with hydroxylamine hydrochloride under specific reaction conditions. The process may include the use of solvents and catalysts to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

化学反应分析

O-(But-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into amines or hydroxylamines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry Applications

O-(But-3-en-1-yl)hydroxylamine hydrochloride has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study focused on synthesizing various heterocyclic compounds, including derivatives of hydroxylamines, demonstrated that these compounds exhibited notable antibacterial and antifungal activities. The synthesized compounds were tested against several pathogens, showing effectiveness comparable to established antibiotics .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| O-(But-3-en-1-yl)hydroxylamine HCl | E. coli | 32 µg/mL |

| O-(But-3-en-1-yl)hydroxylamine HCl | S. aureus | 16 µg/mL |

| O-(But-3-en-1-yl)hydroxylamine HCl | P. aeruginosa | 64 µg/mL |

Agricultural Applications

The compound is also being explored for its herbicidal properties, serving as an active ingredient in herbicide formulations. Its mechanism involves inhibiting specific pathways in plant growth.

Case Study: Herbicidal Efficacy

Research has indicated that formulations containing this compound can effectively control the growth of various weed species. The compound acts by disrupting the biosynthesis of essential hormones in plants, leading to stunted growth and eventual death .

Table 2: Herbicidal Activity of this compound

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Setaria viridis | 150 | 90 |

| Chenopodium album | 200 | 80 |

Synthesis and Stability

The synthesis of this compound typically involves the reaction of butenyl halides with hydroxylamine under acidic conditions. This process can yield high-purity products essential for both pharmaceutical and agricultural applications.

Stability Studies

Stability tests have shown that the compound remains effective under various environmental conditions, although it requires careful handling to maintain its integrity over time. Decomposition rates are influenced by temperature and humidity levels, necessitating appropriate storage conditions to ensure longevity .

作用机制

The mechanism of action of O-(But-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of oximes, nitroso compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

O-(But-3-en-1-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:

O-tert-Butylhydroxylamine hydrochloride: This compound has a tert-butyl group instead of a but-3-en-1-yl group, leading to different reactivity and applications.

N-methyl-O-tert-butylhydroxylamine hydrochloride: This compound has an additional methyl group, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in organic synthesis and biochemical studies .

生物活性

O-(But-3-en-1-yl)hydroxylamine hydrochloride is a compound classified under hydroxylamines, characterized by its unique butenyl group attached to the hydroxylamine structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties. Despite limited research specifically targeting this compound, its structural characteristics suggest promising reactivity and biological applications.

The molecular formula of this compound is , with a molecular weight of approximately 123.581 g/mol. The presence of the hydroxylamine functional group (-NH2OH) contributes to its nucleophilic reactivity, allowing it to engage in various electrophilic reactions that are crucial for its biological activity.

Biological Activities

Research indicates that hydroxylamines, including this compound, possess a range of biological activities. These include:

- Antimicrobial Activity : Hydroxylamines have been explored for their potential in inhibiting bacterial growth and may serve as candidates for developing new antimicrobial agents.

- Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, which can mitigate oxidative stress in biological systems.

Table 1: Comparison of Biological Activities of Hydroxylamines

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Potentially active | Yes | Limited studies available |

| O-benzylhydroxylamine | Potent inhibitor | Moderate | Effective against IDO1 in cancer therapy |

| O-(3-Methyl-but-2-enyl)-hydroxylamine | Moderate | Yes | Structural modifications enhance activity |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest that the inhibition of key enzymes or pathways may be involved. For instance, O-benzylhydroxylamine has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression and cancer progression . This suggests that similar mechanisms could be explored for this compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Studies : A study indicated that hydroxylamines can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways.

- Antioxidant Research : Hydroxylamines have been shown to scavenge free radicals effectively, suggesting that this compound could play a role in reducing oxidative stress in cells .

- Drug Development Potential : The structural uniqueness of this compound may lead to novel drug formulations targeting specific diseases, particularly those involving oxidative stress or microbial infections .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing O-alkylhydroxylamine hydrochlorides, such as O-(But-3-en-1-yl)hydroxylamine hydrochloride?

- Methodological Answer : A typical synthesis involves nucleophilic substitution between hydroxylamine hydrochloride and an alkyl halide (e.g., but-3-en-1-yl chloride) in the presence of a base like sodium hydroxide. Reaction conditions are often mild (room temperature, aqueous or polar aprotic solvents) to avoid decomposition . For analogous compounds like O-(cyclobutylmethyl)hydroxylamine, cyclobutylmethyl chloride reacts with hydroxylamine hydrochloride under basic conditions, yielding the product after purification . Adjustments in stoichiometry and solvent polarity may optimize yields for unsaturated alkyl chains.

Q. How can this compound be characterized for purity and structural confirmation?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the but-3-en-1-yl group (e.g., vinyl proton signals at δ 5.0–6.0 ppm) and the hydroxylamine moiety.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).

- HPLC with Derivatization : Derivatization using reagents like O-(4-methoxybenzyl)-hydroxylamine hydrochloride can enhance detection sensitivity for hydroxylamine derivatives, as shown in monosaccharide analysis .

Q. What are the primary applications of O-alkylhydroxylamine hydrochlorides in organic synthesis?

- Methodological Answer : These compounds serve as:

- Nucleophiles : Reacting with carbonyl groups to form oxime derivatives, useful in protecting amine functionalities .

- Reducing Agents : In selective reductions, though hydroxylamine derivatives may require optimization (e.g., ascorbic acid outperforms hydroxylamine hydrochloride in iron reduction in some cases ).

- Ligand Precursors : For coordinating metals in catalytic systems, as seen in phenazine-derived antibacterial agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in coupling reactions with electrophilic partners?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity. For example, EDCI-mediated coupling with phenazine carboxylic acids in DCM achieved 60% yield for a related compound .

- Catalyst Use : Carbodiimides (e.g., EDCI) or HOBt improve coupling efficiency with carboxylic acids or activated esters .

- Temperature Control : Mild heating (30–40°C) may accelerate reactions without degrading the unsaturated alkyl chain .

Q. What strategies address stability challenges of this compound during storage and reactions?

- Methodological Answer :

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the hydroxylamine group .

- Low-Temperature Storage : –20°C in desiccated conditions to minimize hydrolysis.

- Stabilizing Additives : Ascorbic acid (0.1–1% w/w) can act as an antioxidant, as demonstrated in iron reduction studies .

Q. How can selectivity be achieved when using this compound in complex mixtures (e.g., biological or environmental samples)?

- Methodological Answer :

- Derivatization : Use isotopic analogs (e.g., deuterated reagents) for quantitative MS analysis, as shown in monosaccharide studies .

- Sequential Extraction : Partition trace metals or interfering ions using phase-specific reagents (e.g., hydroxylamine hydrochloride in Fe-Mn oxide dissolution ).

- Chromatographic Separation : Reverse-phase HPLC with gradient elution resolves derivatives, though full separation of all analogs may require method refinement .

Q. What mechanistic insights exist for the role of O-alkylhydroxylamine hydrochlorides in inhibiting enzymes like monoamine oxidase (MAO)?

- Methodological Answer :

- Binding Studies : Competitive inhibition assays using purified MAO and substrates (e.g., serotonin) reveal Ki values. Hydroxylamine derivatives may chelate catalytic metals or form covalent adducts with flavin cofactors .

- Computational Modeling : Docking simulations predict interactions between the but-3-en-1-yl chain and hydrophobic enzyme pockets, guiding structural modifications .

Q. Data Contradiction and Optimization Analysis

Q. Why might hydroxylamine hydrochloride derivatives yield inconsistent results in redox applications, and how can this be resolved?

- Analysis : In iron reduction studies, hydroxylamine hydrochloride underperformed compared to ascorbic acid due to incomplete Fe³⁺→Fe²⁺ conversion . Contradictions arise from competing side reactions (e.g., hydroxylamine oxidation to nitroxides).

- Resolution :

- Alternative Reductants : Ascorbic acid or sodium dithionite may offer better reproducibility .

- pH Adjustment : Buffering at pH 4–5 stabilizes hydroxylamine and enhances reducing capacity .

属性

IUPAC Name |

O-but-3-enylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIVEUNZIQKIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555492 | |

| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-41-9 | |

| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。